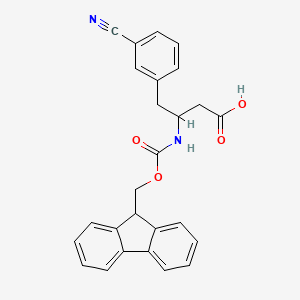
Fmoc-beta-hophe(3-cn)-oh
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-beta-hophe(3-cn)-oh: is a synthetic compound used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino acids during peptide synthesis. The compound also contains a beta-hydroxyphenylalanine (beta-hophe) moiety with a cyano group (3-cn) attached to the phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-beta-hophe(3-cn)-oh typically involves the following steps:
Protection of the amino group: The amino group of beta-hydroxyphenylalanine is protected using the Fmoc group. This is usually achieved by reacting beta-hydroxyphenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Introduction of the cyano group: The cyano group is introduced to the phenyl ring through a nitration reaction followed by reduction and subsequent cyanation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in beta-hydroxyphenylalanine can undergo oxidation to form a ketone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The Fmoc group can be removed under basic conditions to expose the amino group for further reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Exposure of the free amino group for peptide coupling.
科学的研究の応用
Chemistry:
- Used in solid-phase peptide synthesis to protect amino acids during the assembly of peptide chains.
Biology:
- Utilized in the synthesis of peptide-based probes for studying protein interactions.
Medicine:
- Employed in the development of peptide-based therapeutics and diagnostic agents.
Industry:
- Applied in the production of custom peptides for research and pharmaceutical applications.
作用機序
Mechanism: The primary function of Fmoc-beta-hophe(3-cn)-oh is to serve as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during peptide chain assembly. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation.
Molecular Targets and Pathways:
- The compound itself does not have specific molecular targets but is used to synthesize peptides that may target various proteins and pathways in biological systems.
類似化合物との比較
Fmoc-beta-hydroxyphenylalanine (Fmoc-beta-hophe-oh): Lacks the cyano group.
Fmoc-phenylalanine (Fmoc-phe-oh): Lacks both the hydroxyl and cyano groups.
Fmoc-beta-cyanoalanine (Fmoc-beta-cyano-ala-oh): Contains a cyano group but lacks the phenyl ring.
Uniqueness:
- The presence of both the hydroxyl and cyano groups in Fmoc-beta-hophe(3-cn)-oh provides unique reactivity and potential for diverse chemical modifications compared to its analogs.
特性
IUPAC Name |
4-(3-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c27-15-18-7-5-6-17(12-18)13-19(14-25(29)30)28-26(31)32-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,19,24H,13-14,16H2,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMKWCSZEZUIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13637509.png)
![3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13637513.png)
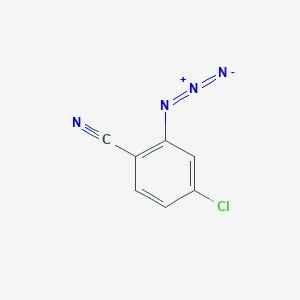


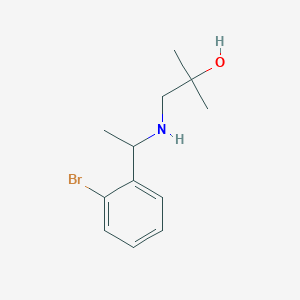
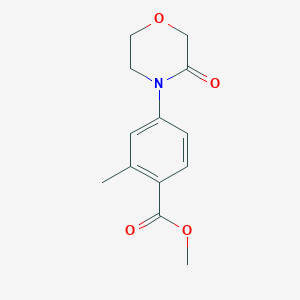
![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine](/img/structure/B13637540.png)
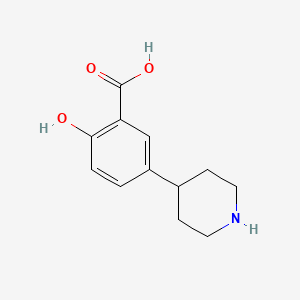
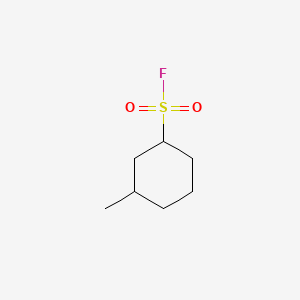

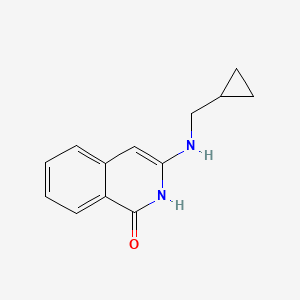
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13637569.png)

